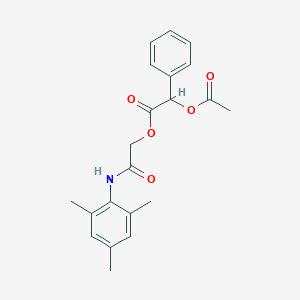

2-(间甲氨基)-2-氧代乙基 2-乙酰氧基-2-苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate" has not been directly studied in the provided papers. However, related compounds with similar structural features have been investigated. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals after intra-gastric administration was explored, indicating its presence in various tissues including the stomach, small intestine, brain, muscles, spleen, and lungs . Another study focused on a spiromesifen derivative, mesityl acetic acid 3-mesityl-2-oxo-1-oxaspiro[4,4]non-3-en-4-yl ester, which was synthesized and had its crystal structure determined by single-crystal X-ray diffraction . The dynamics of the distribution of a similar compound after intravenous administration in rats were also studied, with significant findings in the spleen, brain, lungs, and heart .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and careful control of reaction conditions. For example, the spiromesifen derivative was synthesized through the condensation of 2,4,6-trimethylphenylacetic chloride with a hydroxylated precursor . This suggests that the synthesis of "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate" would likely involve similar strategies, potentially utilizing mesitylamine and an appropriate acetoxyphenylacetate precursor under controlled conditions.

Molecular Structure Analysis

The crystal structure of the spiromesifen derivative revealed a triclinic system with specific geometric parameters, including dihedral angles and an envelope conformation of the cyclopentyl ring . This level of detail provides insight into the potential molecular structure of "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate," which may also exhibit complex conformations and interatomic angles that could influence its chemical behavior and interactions.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate," they do offer insights into the reactivity of structurally related compounds. The presence of amino, ester, and phenyl groups in these compounds suggests that they may undergo reactions typical of these functional groups, such as nucleophilic substitutions or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the provided papers were characterized using techniques such as thin-layer chromatography, UV-spectrophotometry, and GC-mass spectrometry . These methods allowed for the identification and quantification of the compounds in biological tissues. The crystallographic analysis provided density and molecular volume data for the spiromesifen derivative . Similar analytical techniques would be applicable to determine the physical and chemical properties of "2-(Mesitylamino)-2-oxoethyl 2-acetoxy-2-phenylacetate," including its solubility, stability, and reactivity.

科学研究应用

乙酰氧基化反应

一项研究讨论了将乙酰氧基引入某些化学核中,展示了乙酸钯(II)在促进乙酰氧基化反应中的多功能性。该过程涉及钯氧化氨基,突出了修饰化学结构以将新的官能团(例如乙酰氧基)引入复杂分子的潜力 (Saito 等人,1991 年)。

代谢研究

另一项研究重点关注大鼠中一种精神活性化合物的体内代谢,识别出由酶促反应产生的各种代谢物。这项研究阐明了代谢途径,包括脱氨和乙酰化,这些途径与理解类似于“2-(间甲氨基)-2-氧代乙基 2-乙酰氧基-2-苯基乙酸酯”的化合物如何在生物系统中被处理有关 (Kanamori 等人,2002 年)。

纳米粒子研究

对口服胰岛素增强稳定性的研究突出了某些化合物在抑制蛋白酶活性、保护治疗性蛋白质免受降解方面的效用。这项研究举例说明了化学修饰如何提高药物的生物利用度和功效,表明“2-(间甲氨基)-2-氧代乙基 2-乙酰氧基-2-苯基乙酸酯”在药物递送系统中的潜在应用 (Chen 等人,2015 年)。

属性

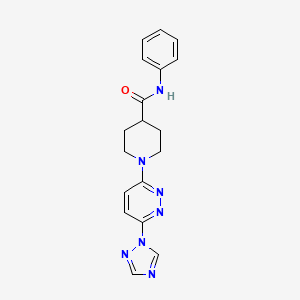

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-acetyloxy-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-13-10-14(2)19(15(3)11-13)22-18(24)12-26-21(25)20(27-16(4)23)17-8-6-5-7-9-17/h5-11,20H,12H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVPHXLCTOAYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C(C2=CC=CC=C2)OC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)